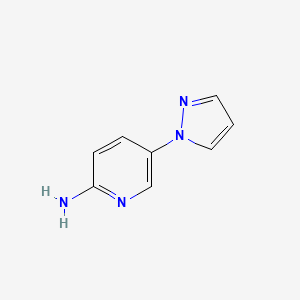

5-(1H-Pirazol-1-il)piridin-2-amina

Descripción general

Descripción

“5-(1H-Pyrazol-1-yl)pyridin-2-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “5-(1H-Pyrazol-1-yl)pyridin-2-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .

Chemical Reactions Analysis

While specific chemical reactions involving “5-(1H-Pyrazol-1-yl)pyridin-2-amine” are not available, it’s known that pyrazole-based ligands can coordinate to metals . This property makes them useful in various applications, including catalytic processes .

Aplicaciones Científicas De Investigación

Actividades Antileishmaniales y Antimaláricas

Los compuestos que contienen pirazol, como la “5-(1H-Pirazol-1-il)piridin-2-amina”, son conocidos por sus diversos efectos farmacológicos, incluyendo potentes actividades antileishmaniales y antimaláricas . En un estudio, se sintetizaron pirazoles acoplados a hidracina y se evaluaron contra el aislamiento clínico de Leishmania aethiopica y ratones infectados con Plasmodium berghei . Los resultados revelaron que estos compuestos mostraron una actividad antipromastigote superior y efectos de inhibición contra Plasmodium berghei .

Síntesis de Ligandos basados en Pirazol

“this compound” se puede utilizar en la síntesis de ligandos basados en pirazol . Estos ligandos proporcionan un nitrógeno sp2 de pirazol, un nitrógeno sp2 de piridina y un nitrógeno sp3 de amina, que son capaces de coordinar al metal .

Actividad catalítica en reacciones de oxidación

Los ligandos basados en pirazol sintetizados a partir de “this compound” han mostrado excelentes actividades catalíticas para la oxidación de catecol a o-quinona . Los complejos basados en cobre (II) mostraron mejores tasas de reacción que los basados en otros metales .

Desarrollo de medicamentos

Los compuestos basados en pirazol, como la “this compound”, se han utilizado en el desarrollo de varios medicamentos . Ejemplos de medicamentos basados en un andamiaje de pirazol que recibieron comercialización incluyen celecoxib y deracoxib (ambos inhibidores de la ciclooxigenasa-2), surinabant (un antagonista del receptor cannabinoide tipo 1) y crizotinib (un inhibidor de ALK) .

Investigación en el objetivo CRPC

La investigación de medicamentos dirigidos al cáncer de próstata resistente a la castración (CRPC) también ha involucrado el uso de compuestos basados en pirazol . La investigación se divide principalmente en dos direcciones, una es el bloqueo de la síntesis endógena de andrógenos por el inhibidor de CYP17A Abiraterona y la otra es combatir la resistencia a los medicamentos que surge después del uso prolongado de antagonistas de AR de primera generación .

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that the combined effect of two nitrogen atoms in similar compounds reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .

Biochemical Pathways

Similar compounds have been shown to have significant effects on various biological pathways, including those involved in antileishmanial and antimalarial activities .

Result of Action

Similar compounds have been shown to have significant antileishmanial and antimalarial activities .

Action Environment

It’s known that the type of solvent contributes to the interaction and dilution of reactants in the solvent .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5-(1H-Pyrazol-1-yl)pyridin-2-amine in lab experiments is its versatility. The compound can be used as a synthetic intermediate in the production of various organic compounds and can also be used in the synthesis of various heterocyclic compounds. In addition, it can be used in the development of novel nanomaterials and drug delivery systems. However, one of the main limitations of using 5-(1H-Pyrazol-1-yl)pyridin-2-amine in lab experiments is its instability. The compound is sensitive to light and heat and has a relatively short shelf life.

Direcciones Futuras

The potential applications of 5-(1H-Pyrazol-1-yl)pyridin-2-amine are vast and varied. In the future, the compound could be used in the development of novel drug delivery systems and nanomaterials for use in biomedical applications. In addition, it could be used in the synthesis of various heterocyclic compounds with potential therapeutic applications. Furthermore, 5-(1H-Pyrazol-1-yl)pyridin-2-amine could be used in the development of novel materials for use in sensors, batteries, and other electronic devices. Finally, the compound could be used in the development of novel therapeutic agents for the treatment of various diseases.

Propiedades

IUPAC Name |

5-pyrazol-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVJVIUMELWNLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651424 | |

| Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1152839-05-8 | |

| Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)

![2-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1486276.png)